molecular formula C7H7N3O B12828554 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile CAS No. 1286755-27-8

5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile

Cat. No.: B12828554
CAS No.: 1286755-27-8
M. Wt: 149.15 g/mol
InChI Key: YDRWDYDRIYJNTQ-UHFFFAOYSA-N
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Description

5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its fused imidazole and oxazine rings, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, forming 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]-oxazinium bromides. Subsequent treatment with acetic anhydride yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile undergoes various chemical reactions, including:

    Condensation Reactions: As mentioned, it can form oxazinium bromides through condensation with phenacyl bromides.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms in the fused ring system.

Common Reagents and Conditions

Common reagents used in these reactions include phenacyl bromides, acetic anhydride, and various solvents like dioxane. Reaction conditions often involve refluxing the mixture to facilitate the formation of the desired products .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[2,1-c][1,4]oxazinium bromides, which can be further modified to yield derivatives with different functional groups .

Scientific Research Applications

5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, as a beta-lactamase inhibitor, it binds irreversibly to the active site of the enzyme, preventing it from breaking down beta-lactam antibiotics . This interaction is facilitated by the compound’s fused ring system, which allows it to fit snugly into the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile is unique due to its oxazine ring, which imparts different chemical reactivity and biological activity compared to its thiazole-containing counterparts. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

CAS No.

1286755-27-8

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile

InChI

InChI=1S/C7H7N3O/c8-3-6-4-10-1-2-11-5-7(10)9-6/h4H,1-2,5H2

InChI Key

YDRWDYDRIYJNTQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=CN21)C#N

Origin of Product

United States

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